molecular formula C13H12FNS B1335260 2-[(2-Fluorophenyl)methylsulfanyl]aniline CAS No. 710966-54-4

2-[(2-Fluorophenyl)methylsulfanyl]aniline

Cat. No. B1335260
CAS RN: 710966-54-4
M. Wt: 233.31 g/mol
InChI Key: AVRBBNGIGYOUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Fluorophenyl)methylsulfanyl]aniline (2-FMS) is an organic molecule that is used in a variety of scientific research applications. It is a mono-substituted aniline that contains a 2-fluorophenylmethylsulfanyl group. 2-FMS is a versatile molecule that has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

The structural analogs of 2-[(2-Fluorophenyl)methylsulfanyl]aniline have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential against various bacterial strains, including Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Klebsiella pneumoniae . The presence of the fluorophenyl group is believed to enhance the antimicrobial efficacy of these molecules.

Antioxidant Properties

Some derivatives of 2-[(2-Fluorophenyl)methylsulfanyl]aniline exhibit significant antioxidant activities. This property is crucial in the development of therapeutic agents that can protect the body from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

The benzimidazole derivatives containing the fluorophenyl moiety have been explored for their anticancer activities. These compounds have been tested against various cancer cell lines and have shown promising results in inhibiting cell proliferation .

Antifungal Efficacy

Certain fluorinated benzimidazoles, which are structurally related to 2-[(2-Fluorophenyl)methylsulfanyl]aniline, have demonstrated potent antifungal activity, particularly against Candida albicans . This suggests potential applications in treating fungal infections.

Antiviral Agent Synthesis

The compound has been used in the synthesis of pyridazinone derivatives, which have been investigated as antiviral agents. These studies include computational investigations to understand the interaction of these molecules with viral proteins .

Synthesis of Heteroaromatic Compounds

2-[(2-Fluorophenyl)methylsulfanyl]aniline serves as a precursor in the synthesis of various heteroaromatic compounds. These compounds are valuable in medicinal chemistry due to their diverse biological activities, including antipsychotic and β-adrenergic antagonist properties .

Drug Design and Development

The molecule’s structure is advantageous in drug design, allowing for the creation of novel pharmaceuticals with improved pharmacokinetic and pharmacodynamic profiles. Its derivatives can be designed to target specific receptors or enzymes within the body .

Nano/Microparticulate Formulations

Research has been conducted on incorporating 2-[(2-Fluorophenyl)methylsulfanyl]aniline into nano and microparticulate formulations. These formulations aim to enhance the delivery and efficacy of the compound, particularly in topical applications against microbial infections .

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRBBNGIGYOUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403260
Record name 2-[(2-fluorophenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)methylsulfanyl]aniline

CAS RN

710966-54-4
Record name 2-[(2-fluorophenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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